Welcome to the BenchChem Online Store!
molecular formula C11H12F2N2O4 B8794500 tert-Butyl (2,6-difluoro-3-nitrophenyl)carbamate

tert-Butyl (2,6-difluoro-3-nitrophenyl)carbamate

Cat. No. B8794500
M. Wt: 274.22 g/mol
InChI Key: AYTDAUGIOKENGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09216981B2

Procedure details

The 2,6-difluoro-3-nitro benzoic acid (16 g, 79 mmol) prepared at Step 1 was added into a mixed solvent of dichloromethane and N,N-dimethylformamide and oxalyl chloride (14 mL, 158 mmol) was applied slowly. After stirring the reactant at room temperature for 18 hours and concentrating the solvent, the residuals were diluted with dichloromethane and N,N-dimethylformamide and the temperature was lowered to 0° C. Sodium azide (5.6 g, 87 mmol) was added gradually and slowly. After stirring at room temperature for 30 minutes, tert-butanol (40 mL) was applied. The reactant was refluxed and stirred for 3 hours. After the reaction, the solvent was vacuum concentrated. After the concentration, the residuals were washed with an aqueous solution of sodium hydrogen carbonate and salt water and extracted with ethylacetate, and the organic matter was concentrated and dried with sulfuric anhydride magnesium, and then refined by means of column chromatography, so that 20 g of the target compound, tert-butyl-2,6-difluoro-3-nitrophenylcarbamate (percentage yield: 93%), was obtained
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
14 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
5.6 g
Type
reactant
Reaction Step Three
[Compound]
Name
target compound
Quantity
20 g
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][CH:8]=[C:7]([F:14])[C:3]=1C(O)=O.ClCCl.[C:18](Cl)(=[O:22])C(Cl)=O.[N-:24]=[N+]=[N-].[Na+].[C:28]([OH:32])([CH3:31])([CH3:30])[CH3:29]>CN(C)C=O>[C:28]([O:32][C:18](=[O:22])[NH:24][C:3]1[C:7]([F:14])=[CH:8][CH:9]=[C:10]([N+:11]([O-:13])=[O:12])[C:2]=1[F:1])([CH3:31])([CH3:30])[CH3:29] |f:3.4|

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
FC1=C(C(=O)O)C(=CC=C1[N+](=O)[O-])F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl
Name
Quantity
14 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
5.6 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Step Four
Name
target compound
Quantity
20 g
Type
reactant
Smiles
Step Five
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)(C)(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring the reactant at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrating the solvent
ADDITION
Type
ADDITION
Details
the residuals were diluted with dichloromethane and N,N-dimethylformamide
CUSTOM
Type
CUSTOM
Details
was lowered to 0° C
STIRRING
Type
STIRRING
Details
After stirring at room temperature for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The reactant was refluxed
STIRRING
Type
STIRRING
Details
stirred for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
After the reaction
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CONCENTRATION
Type
CONCENTRATION
Details
After the concentration
WASH
Type
WASH
Details
the residuals were washed with an aqueous solution of sodium hydrogen carbonate and salt water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethylacetate
CONCENTRATION
Type
CONCENTRATION
Details
the organic matter was concentrated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sulfuric anhydride magnesium

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1=C(C(=CC=C1F)[N+](=O)[O-])F)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.